An In-depth Technical Guide to Nonanediamine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Nonanediamine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanediamine, a versatile aliphatic diamine, serves as a crucial building block in a variety of chemical syntheses, from high-performance polymers to specialty pharmaceuticals. Its nine-carbon backbone provides a unique combination of flexibility and hydrophobicity, making it a valuable component in the design of novel materials and molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of nonanediamine, with a primary focus on the most common isomer, 1,9-nonanediamine.
Chemical Structure and Identification
Nonanediamine (C₉H₂₂N₂) can exist in several isomeric forms, distinguished by the positions of the two amino groups along the nonane (B91170) chain. The most prevalent and well-characterized isomer is 1,9-nonanediamine.
1,9-Nonanediamine
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IUPAC Name: nonane-1,9-diamine[1]
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Synonyms: Nonamethylenediamine, 1,9-Diaminononane[1]
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Chemical Formula: C₉H₂₂N₂
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Molecular Weight: 158.28 g/mol [1]
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CAS Number: 646-24-2[1]
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Chemical Structure:
Information regarding other isomers, such as 1,2-nonanediamine or 1,3-nonanediamine, is less common in publicly available literature, reflecting their more specialized applications and synthesis routes. General synthetic methods for 1,2- and 1,3-diamines are established in organic chemistry, often involving multi-step procedures.[2][3][4]
Physicochemical Properties
The properties of nonanediamine are primarily documented for the 1,9-isomer. These properties are summarized in the table below.
| Property | Value | Reference |
| Physical State | White to slightly yellow low melting solid | [5] |
| Melting Point | 35-37 °C | [5] |
| Boiling Point | 258-259 °C at 756 mmHg | [5] |
| Density | 0.8215 g/cm³ (estimate) | [5] |
| Solubility in Water | Soluble | [5] |
| pKa (predicted) | 10.97 ± 0.10 | [5] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Vapor Pressure | 0.37 Pa at 25 °C | [5] |
Spectroscopic Data for 1,9-Nonanediamine
Spectroscopic analysis is crucial for the identification and characterization of 1,9-nonanediamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,9-nonanediamine exhibits characteristic peaks for a primary aliphatic amine.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300-3400 | N-H stretching (asymmetric and symmetric) | Primary amine (NH₂) |
| ~2850-2960 | C-H stretching | Alkane (CH₂) |
| ~1590-1650 | N-H bending (scissoring) | Primary amine (NH₂) |
| ~1470 | C-H bending (scissoring) | Alkane (CH₂) |
| ~780-850 | N-H wagging | Primary amine (NH₂) |
Note: Peak positions are approximate and can vary based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,9-nonanediamine is characterized by signals corresponding to the protons of the methylene (B1212753) groups and the amine protons. The protons on the carbons adjacent to the nitrogen atoms are shifted downfield due to the electronegativity of nitrogen.
¹³C NMR: The carbon NMR spectrum of 1,9-nonanediamine shows distinct signals for the carbon atoms in different chemical environments. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected. The carbons attached to the nitrogen atoms will be the most downfield among the aliphatic carbons.
Experimental Protocols
Synthesis of 1,9-Nonanediamine
A patented method describes the synthesis of 1,9-nonanediamine from 1,5-glutaraldehyde and a cyanoacetate (B8463686) compound.[7]
Reaction Scheme:
Caption: Synthesis of 1,9-Nonanediamine.
Methodology:
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Condensation: 1,5-glutaraldehyde is reacted with a cyanoacetic acid or its ester in the presence of a base catalyst (inorganic or organic base) to form an intermediate. The reaction is typically carried out in a protic, polar aprotic, or nonpolar solvent at a temperature ranging from 0 to 150 °C.[7]
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Decarboxylation: The resulting intermediate undergoes decarboxylation, which can be facilitated by heating, to yield a dinitrile intermediate.[7]
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Hydrogenation: The dinitrile intermediate is then subjected to catalytic hydrogenation, for example, using Raney nickel as the catalyst, to reduce the nitrile groups to primary amines, yielding 1,9-nonanediamine.[7]
Interfacial Polymerization of Polyamide 9,10 (Nylon 9,10)
1,9-nonanediamine is a key monomer in the synthesis of Polyamide 9,10, a type of nylon. A common laboratory method for this synthesis is interfacial polymerization.
Reaction Scheme:
Caption: Interfacial Polymerization of Polyamide 9,10.
Methodology:
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Preparation of Aqueous Phase: An aqueous solution of 1,9-nonanediamine is prepared. A base, such as sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.[8]
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Preparation of Organic Phase: A solution of sebacoyl chloride (decanedioyl dichloride) is prepared in a water-immiscible organic solvent, such as hexane (B92381) or dichloromethane.[8][9]
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Polymerization: The aqueous solution is carefully layered on top of the organic solution in a beaker. A polymeric film of Polyamide 9,10 forms at the interface of the two layers.[8][9]
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Isolation: The polymer film can be carefully drawn out from the interface as a continuous strand and wound onto a spool.[10]
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Washing and Drying: The resulting polymer is washed thoroughly with water and then a solvent like ethanol (B145695) to remove unreacted monomers and byproducts, and then dried.[8]
Applications of Nonanediamine
The unique properties of nonanediamine make it suitable for a range of applications.
Caption: Key Application Areas of Nonanediamine.
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Polymer Chemistry: 1,9-nonanediamine is a critical monomer for the production of high-performance polyamides, such as PA9T. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the automotive and electronics industries.
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Curing Agents: It serves as a curing agent for epoxy resins, contributing to the cross-linking of the polymer chains and enhancing the final properties of the cured material.
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Corrosion Inhibitors: The amine groups in nonanediamine can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This makes it a valuable component in anti-corrosion formulations.
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Pharmaceutical and Biocidal Applications: The long alkyl chain and the presence of two amino groups give nonanediamine and its derivatives potential applications as antimicrobial agents and in drug delivery systems.
Toxicology and Safety
Conclusion
Nonanediamine, particularly the 1,9-isomer, is a chemical of significant industrial importance. Its well-defined structure and properties allow for its use in the synthesis of advanced materials with tailored characteristics. A thorough understanding of its chemistry, including its synthesis and reactivity, is essential for researchers and professionals working in polymer science, materials science, and drug development. Further research into the properties and applications of other nonanediamine isomers could open up new avenues for innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One-pot synthesis of 1,2 diamines: Forming viable synthetic building blocks - American Chemical Society [acs.digitellinc.com]
- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 1,9-Diaminononane 98 646-24-2 [sigmaaldrich.com]
- 7. CN109422656B - Method for synthesizing nonane diamine - Google Patents [patents.google.com]
- 8. terrificscience.org [terrificscience.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. Toxicological profile of orally administered 1,6-hexane diamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
